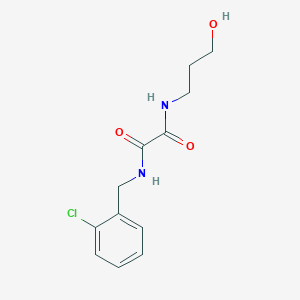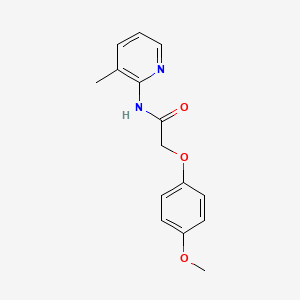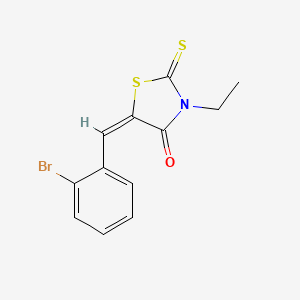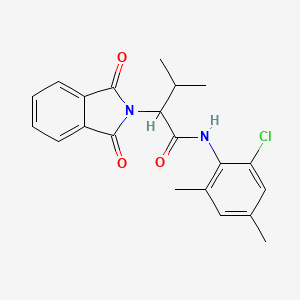![molecular formula C17H20BrNO2 B4894948 (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA belongs to the class of benzylamines and is structurally similar to some neurotransmitters, such as dopamine and serotonin. In
Mechanism of Action
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine exerts its pharmacological effects by binding to and modulating the activity of dopamine and serotonin receptors. Specifically, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of receptor activity results in changes in neurotransmitter release and neuronal activity, ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been found to reduce pain and inflammation, improve motor function, and enhance cognitive performance. (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors, which allows for precise modulation of receptor activity. Additionally, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has a relatively simple chemical structure, which makes it easy to synthesize and modify for medicinal chemistry purposes. However, one limitation of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Another direction is to develop new (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Synthesis Methods
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is purified by recrystallization to obtain pure (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
Scientific Research Applications
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in several neurological disorders, such as Parkinson's disease and depression. In pharmacology, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been evaluated for its analgesic and anti-inflammatory properties. In medicinal chemistry, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been used as a lead compound to develop new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-6-3-13(4-7-15)9-10-19-12-14-5-8-17(21-2)16(18)11-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMPQWKIMYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)

![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)


![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
![2-chloro-N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894972.png)

